molecular formula C22H24N2O B2810353 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide CAS No. 2225146-82-5

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

Cat. No.: B2810353
CAS No.: 2225146-82-5
M. Wt: 332.447
InChI Key: GUCWYKRPVWYCDT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a synthetic organic compound that features a cyclopropyl group, an indole moiety, and a phenylethyl chain. The compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide typically involves the coupling of an indole derivative with a cyclopropyl-containing carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Sometimes a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and rigidity to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCWYKRPVWYCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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